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Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046

An In-depth Technical Guide to the Spectral Data of 2-(Isopropylamino)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 2-(Isopropylamino)ethanol. The
information is intended for researchers, scientists, and professionals in drug development,
offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for 2-(lsopropylamino)ethanol
(CAS No: 109-56-8, Molecular Formula: CsH13NO).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectral Data for 2-(Isopropylamino)ethanol
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Chemical Shift () o Assighment
Multiplicity Solvent
ppm (Proposed)
) -CH:- (adjacent to
~3.6 Triplet CDCls
OH)
. -CH:- (adjacent to
~2.8 Triplet CDCls
NH)
~2.7 Septet CDCls -CH- (isopropyl)
~1.1 Doublet CDCls -CHs (isopropy!l)

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The broad
signals for OH and NH protons are often not explicitly reported or may be exchanged with

deuterium in certain solvents.

Table 2: 3C NMR Spectral Data for 2-(Isopropylamino)ethanol[3][4]

Chemical Shift (6) ppm Solvent Carbon Assignment
~61.0 CDCls -CH2-OH

~50.1 CDCls -CH2-NH-

~49.5 CDCls -CH(CH3)2

~22.8 CDCls -CH(CH3)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

Table 3: IR Absorption Bands for 2-(Isopropylamino)ethanol
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Wavenumber (cm~?) Intensity Vibrational Mode
O-H stretch (alcohol), N-H
3300-3500 Broad, Strong _
stretch (secondary amine)
2850-2970 Strong C-H stretch (aliphatic)
1470 Medium C-H bend (alkane)
1050-1150 Strong C-O stretch (primary alcohol)
1130-1170 Medium C-N stretch (amine)

Data compiled from various sources including neat, ATR, and vapor phase spectra.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule, confirming its molecular weight and structural features.

Table 4: Mass Spectrometry Data for 2-(Isopropylamino)ethanol

m/z Relative Intensity (%) Assignment

103 ~5% [M]* (Molecular lon)

88 100% [M - CHs]* (Base Peak)

72 ~30% [M - CH20H]*

58 ~25% [CH2=N*H-CH(CHs)2]

44 ~95% [CH(CH3)2]* or [CH2=N*H-]

Fragmentation data is based on Electron lonization (El) mass spectra.[5]

Experimental Protocols

The following protocols are generalized methodologies for acquiring the spectral data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
[6]

o Sample Preparation: Approximately 10-20 mg of 2-(Isopropylamino)ethanol is dissolved in
about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs), containing
tetramethylsilane (TMS) as an internal standard (O ppm).[7][8] The solution is then
transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: A standard single-pulse sequence is used. Key parameters include a
30° or 45° pulse angle and a relaxation delay of at least 1-2 seconds to ensure proper signal
integration.[8][9]

e 13C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the
spectrum, resulting in single lines for each unique carbon. A sufficient number of scans are
acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of
13C.[6]

o Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier
transform. The spectrum is then phased and the baseline corrected. Chemical shifts are
referenced to the TMS signal at 0.00 ppm for *H NMR and the residual solvent peak (e.g.,
77.16 ppm for CDCIs) for 13C NMR.[7][8]

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, often equipped
with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[7]

o Sample Preparation (ATR): A background spectrum of the clean, empty ATR crystal is
recorded. A single drop of neat (undiluted) 2-(Isopropylamino)ethanol is placed directly
onto the ATR crystal. Pressure is applied to ensure good contact.[7][10]

o Sample Preparation (Transmission): For transmission analysis of a liquid, the sample is
placed as a thin film between two salt plates (e.g., NaCl or KBr).[11]
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o Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm~* with a
resolution of 4 cm~1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-
noise ratio.[7]

o Data Processing: The resulting spectrum is presented as percent transmittance or
absorbance versus wavenumber (cm~1). The characteristic absorption bands are identified
and assigned to their respective functional groups.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS)
for sample introduction and separation, is used.[12]

o Sample Preparation: The liquid sample is diluted in a volatile solvent (e.g., methanol or
dichloromethane) before injection into the GC.[12]

« lonization: Electron lonization (El) is a common method used for this type of molecule. In El,
the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.[7]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole).

o Data Processing: A mass spectrum is generated, plotting the relative abundance of ions
versus their m/z ratio. The molecular ion peak is identified to confirm the molecular weight,
and the fragmentation pattern is analyzed to deduce structural information.[13]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to
elucidate the structure of 2-(Isopropylamino)ethanol.
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Caption: Workflow for the structural elucidation of 2-(Isopropylamino)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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